molecular formula C4H3N3O2 B11924645 1,2,3-Triazine-5-carboxylic acid

1,2,3-Triazine-5-carboxylic acid

Cat. No.: B11924645
M. Wt: 125.09 g/mol
InChI Key: DLMDGLJCWXETIS-UHFFFAOYSA-N
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Description

1,2,3-Triazine-5-carboxylic acid is a heterocyclic compound that contains a triazine ring with three nitrogen atoms and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Triazine-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine with a suitable dicarbonyl compound can lead to the formation of the triazine ring. Another method involves the use of 1,3-dipolar cycloaddition reactions, where azides and alkynes react to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazine ring .

Scientific Research Applications

1,2,3-Triazine-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Triazine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Triazine-5-carboxylic acid is unique due to the specific arrangement of nitrogen atoms and the presence of the carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other triazine isomers may not be suitable for .

Properties

IUPAC Name

triazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-4(9)3-1-5-7-6-2-3/h1-2H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMDGLJCWXETIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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